molecular formula C9H19ClN2O3 B11732567 Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate hydrochloride

Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate hydrochloride

Cat. No.: B11732567
M. Wt: 238.71 g/mol
InChI Key: RTJTVYMOCPYEAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate hydrochloride: is a chemical compound with the molecular formula C9H18N2O3·HCl . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate hydrochloride typically involves the protection of the amino group and the hydroxyl group, followed by the introduction of the tert-butyl ester group. One common method involves the reaction of tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and degradation of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process typically includes steps such as purification by recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate hydrochloride can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities.

Biology: In biological research, this compound is used to study the interactions of pyrrolidine derivatives with biological molecules. It can serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its structural features allow for the exploration of new drug candidates with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its reactivity and versatility make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their structure and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate
  • Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate acetate
  • Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate sulfate

Comparison: Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate hydrochloride is unique due to its hydrochloride salt form, which can influence its solubility and reactivity. Compared to its acetate and sulfate counterparts, the hydrochloride form may exhibit different physicochemical properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11;/h6-7,12H,4-5,10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJTVYMOCPYEAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.